N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
Interaction Studies of Quinoxaline Derivatives
Research conducted on quinoxaline derivatives, including N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, has focused on their volumetric and acoustic properties in aqueous solutions. The study aimed to understand the effects of temperature and concentration on interactions between these compounds and methyl acetate. These interactions were analyzed through measurements of density and sound velocity, leading to insights into solute-solute, solute-solvent, and solvent-solvent interactions in the mixtures. The findings are crucial for understanding the physical chemistry of these compounds in solution (Raphael, Bahadur, & Ebenso, 2015).
Antitumor Activity and DNA Intercalation
A study on novel amsacrine analogs, which are structurally similar to the compound , revealed that replacing the acridine moiety with a quinoline system affects their anticancer activity and ability to intercalate into double-stranded DNA. This research provides insights into the structural requirements for the biological activity of such compounds, suggesting the critical role of specific moieties in determining their effectiveness as anticancer agents (Chilin et al., 2009).
Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, closely related to the compound of interest, were investigated for their corrosion inhibition properties on mild steel in an acidic environment. The compounds exhibited mixed-type inhibition, forming a protective film on the metal surface and demonstrating significant inhibition efficiency. These results underline the potential industrial applications of such compounds in protecting metals from corrosion, showcasing a practical application beyond the biomedical field (Olasunkanmi et al., 2016).
Mechanism of Action
Target of Action
It is known that sulfonamides, a group of compounds that this molecule belongs to, often interact with various genes
Mode of Action
Sulfonamides are generally known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a nutrient necessary for growth and reproduction . .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which could affect various biochemical pathways
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by preventing the synthesis of folic acid . .
Properties
IUPAC Name |
N-[2-(2-acetyl-3-quinolin-8-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)25-20(17-10-5-7-15-8-6-12-22-21(15)17)13-19(23-25)16-9-3-4-11-18(16)24-29(2,27)28/h3-12,20,24H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRJVPFSVOVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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